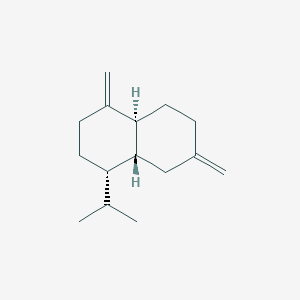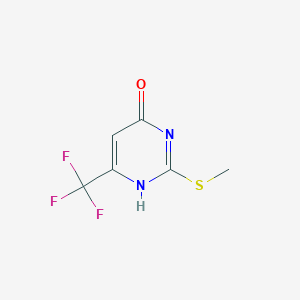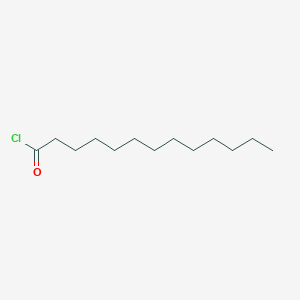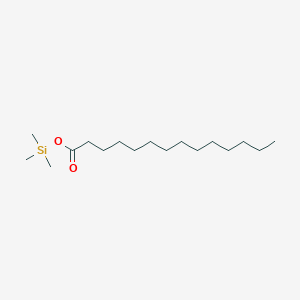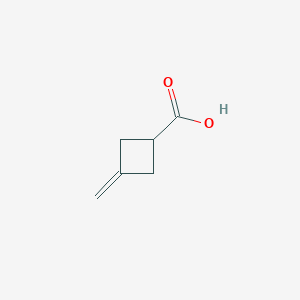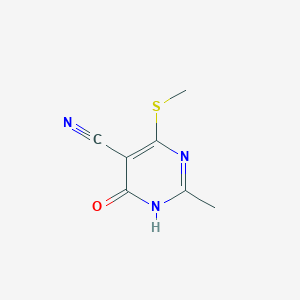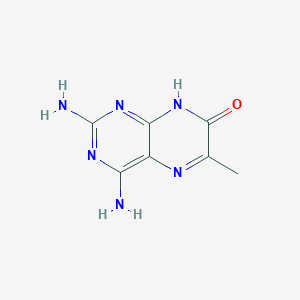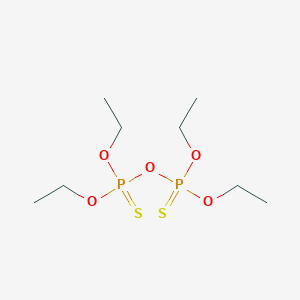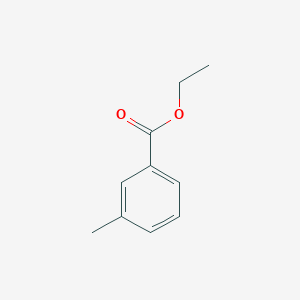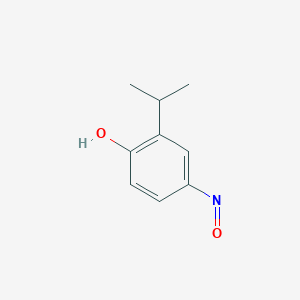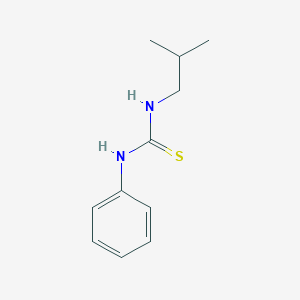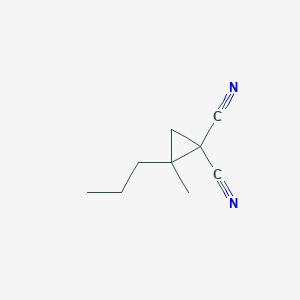
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile (MPC) is a cyclic compound that belongs to the class of cyclopropane derivatives. It is a colorless liquid with a characteristic odor and is widely used in scientific research. MPC has a unique structure that makes it an interesting target for synthesis and study.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and cell death. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been shown to induce the expression of genes involved in apoptosis.
Biochemische Und Physiologische Effekte
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of RNA polymerase and DNA polymerase. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. The compound has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has been extensively studied for its biological activity and has potential applications in cancer therapy and drug development. However, 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has some limitations for lab experiments. The compound is highly reactive and can react with other compounds in the lab. It is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile. One possible direction is to investigate the molecular mechanism of action of the compound. This could lead to the development of more potent analogs with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in vivo. This could provide valuable information for the development of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as a therapeutic agent. Finally, the potential applications of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in drug delivery systems should be explored. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has the potential to be used as a carrier for drugs and other therapeutic agents.
Synthesemethoden
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile can be synthesized by reacting 2-methyl-2-propyl-1,3-propanediol with cyanogen bromide in the presence of a base. The reaction yields 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as the major product along with some minor byproducts. The synthesis of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been extensively studied for its biological activity. It has been shown to have antitumor, antiviral, and antibacterial properties. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has potential applications in cancer therapy and drug development.
Eigenschaften
CAS-Nummer |
16738-88-8 |
|---|---|
Produktname |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-methyl-2-propylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-3-4-8(2)5-9(8,6-10)7-11/h3-5H2,1-2H3 |
InChI-Schlüssel |
UKNPZSKZVNHMDY-UHFFFAOYSA-N |
SMILES |
CCCC1(CC1(C#N)C#N)C |
Kanonische SMILES |
CCCC1(CC1(C#N)C#N)C |
Synonyme |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



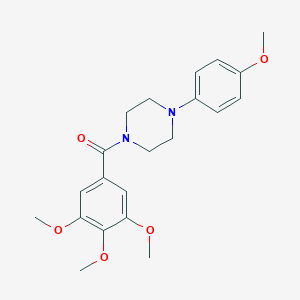
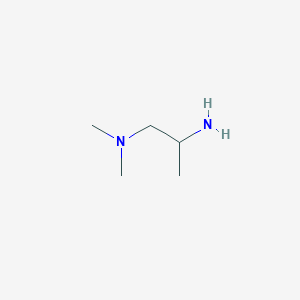
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
